molecular formula C18H18ClFN2O2 B5378640 1-(2-chloro-4-fluorobenzoyl)-4-(2-methoxyphenyl)piperazine

1-(2-chloro-4-fluorobenzoyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B5378640
M. Wt: 348.8 g/mol
InChI Key: LNIILVWOMGMRJG-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorobenzoyl)-4-(2-methoxyphenyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical abbreviation, CFP. In

Scientific Research Applications

CFP has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, CFP has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, CFP has been studied for its potential use in the treatment of schizophrenia and other psychotic disorders. In oncology, CFP has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.

Mechanism of Action

CFP acts as a serotonin receptor agonist and a dopamine receptor antagonist. It has been shown to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. CFP also binds to the D2 receptor, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
CFP has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and anxiety. CFP has also been shown to decrease the levels of dopamine in the brain, which is a neurotransmitter involved in the regulation of reward and pleasure.

Advantages and Limitations for Lab Experiments

The advantages of using CFP in lab experiments include its high potency and selectivity for serotonin and dopamine receptors. CFP is also relatively easy to synthesize and purify. However, the limitations of using CFP in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on CFP. One direction is to study its potential use in the treatment of anxiety and depression. Another direction is to study its potential use in the treatment of schizophrenia and other psychotic disorders. Additionally, further studies are needed to determine the safety and efficacy of CFP in animal models and humans. Finally, future research could explore the potential use of CFP in cancer therapy.
Conclusion:
In conclusion, 1-(2-chloro-4-fluorobenzoyl)-4-(2-methoxyphenyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis method of CFP involves the reaction of 1-(2-chloro-4-fluorophenyl)piperazine with 2-methoxybenzaldehyde in the presence of a catalyst. CFP has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. Its mechanism of action involves binding to serotonin and dopamine receptors in the brain. CFP has various biochemical and physiological effects in animal models, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for research on CFP, including its potential use in the treatment of anxiety, depression, schizophrenia, and cancer therapy.

Synthesis Methods

The synthesis of CFP involves the reaction of 1-(2-chloro-4-fluorophenyl)piperazine with 2-methoxybenzaldehyde in the presence of a catalyst. This reaction results in the formation of CFP, which is then purified using various techniques such as column chromatography and recrystallization.

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2/c1-24-17-5-3-2-4-16(17)21-8-10-22(11-9-21)18(23)14-7-6-13(20)12-15(14)19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIILVWOMGMRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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